1-(Difluoromethyl)-3-fluoro-5-nitrobenzene CAS 1214329-87-9 properties
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene CAS 1214329-87-9 properties
The following technical guide is a comprehensive monograph on 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene , designed for researchers in medicinal chemistry and process development.
CAS Registry Number: 1214329-87-9 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)
Executive Summary
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical and agrochemical active ingredients. It serves as a critical "building block" for introducing the difluoromethyl (–CHF₂) motif, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups.
This compound is particularly valued for its unique substitution pattern (1,3,5-meta), which allows for the independent manipulation of the nitro group (via reduction) while maintaining the metabolic stability provided by the fluorinated moieties.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
Identity & Structure
| Property | Specification |
| IUPAC Name | 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene |
| CAS Number | 1214329-87-9 |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| SMILES | FC1=CC(C(F)F)=CC(=O)=C1 |
| InChI Key | JRQUPPMRQIWAIR-UHFFFAOYSA-N |
Physical Characteristics
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Appearance: Low-melting solid or semi-solid oil (dependent on purity/temperature).
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Boiling Point (Predicted): ~230–240 °C at 760 mmHg.
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Density (Predicted): ~1.4 ± 0.1 g/cm³.
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Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and DMSO; insoluble in water.
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Electronic Character: The aromatic ring is highly electron-deficient due to the cumulative inductive effects (-I) of the nitro, fluoro, and difluoromethyl groups.
Synthesis Strategy
The most authoritative and scalable route to CAS 1214329-87-9 is the Deoxofluorination of the corresponding aldehyde precursor. Direct nitration of difluoromethylbenzene derivatives often yields inseparable mixtures of isomers; therefore, constructing the –CHF₂ group in situ from a defined aldehyde is preferred.
Primary Synthetic Route: Deoxofluorination
Precursor: 3-Fluoro-5-nitrobenzaldehyde (CAS 355134-13-3).[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Mechanism: The reaction proceeds via a nucleophilic attack of the DAST sulfur atom on the carbonyl oxygen, followed by the displacement of the sulfur leaving group by fluoride ions. This transformation is highly selective for aldehydes, converting –CHO to –CHF₂.
Synthesis Workflow Diagram
Figure 1: Deoxofluorination pathway converting the aldehyde precursor to the target difluoromethyl compound.
Reactivity & Applications in Drug Design
Functionalization Logic
The 1,3,5-substitution pattern renders this molecule a valuable scaffold.
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Nitro Group (-NO₂): Acts as a "masked" aniline. It is easily reduced to the amine (-NH₂), enabling amide couplings, Buchwald-Hartwig aminations, or urea formation.
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Difluoromethyl Group (-CHF₂): A lipophilic hydrogen bond donor. It modulates pKa and improves membrane permeability compared to polar groups like alcohols.
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Fluoro Group (-F): Positioned meta to the nitro group. Unlike ortho or para fluoronitrobenzenes, this fluorine is not highly activated for Nucleophilic Aromatic Substitution (SₙAr). This stability is advantageous, allowing chemoselective reduction of the nitro group without defluorination side reactions.
Application Workflow Diagram
Figure 2: Downstream synthetic utility of the target compound in medicinal chemistry workflows.
Experimental Protocols
Protocol: Synthesis via DAST Fluorination
Note: This protocol is adapted from standard deoxofluorination procedures for electron-deficient benzaldehydes.
Safety Warning: DAST reacts violently with water and glass at high temperatures. Use Teflon/HDPE vessels if possible, or strictly anhydrous glassware. Perform in a fume hood.
Reagents:
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3-Fluoro-5-nitrobenzaldehyde (1.0 equiv)[1]
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DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv)
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Dichloromethane (DCM), anhydrous
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Saturated NaHCO₃ solution[2]
Step-by-Step Procedure:
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Preparation: Charge a flame-dried round-bottom flask (under Nitrogen/Argon) with 3-Fluoro-5-nitrobenzaldehyde dissolved in anhydrous DCM (0.2 M concentration).
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Addition: Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe. Caution: Exothermic.[3]
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target MW 191).
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Quench: Cool the mixture back to 0°C. Very slowly quench by dropwise addition of saturated NaHCO₃. Note: Vigorous CO₂ evolution will occur.
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Workup: Extract the aqueous layer with DCM (3x).[2] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).
Analytical Validation (Expected Data)
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¹H NMR (CDCl₃, 400 MHz):
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–CHF₂: A characteristic triplet centered around δ 6.6 – 7.0 ppm with a large geminal coupling constant (²J_HF ≈ 55–56 Hz ).
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Aromatic Protons: Three distinct signals in the range of δ 7.8 – 8.5 ppm , consistent with the electron-withdrawing nature of the nitro and difluoromethyl groups.
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¹⁹F NMR:
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–CHF₂: Doublet around δ -110 to -115 ppm .
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Ar–F: Singlet (or multiplet) around δ -108 to -112 ppm .
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Handling & Safety (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures (P-Codes):
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P261: Avoid breathing dust/fume/gas/mist/vapors.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible. Keep container tightly closed.
References
-
PubChem Compound Summary. (n.d.). 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene (CAS 1214329-87-9).[4] National Center for Biotechnology Information. Retrieved from [Link]
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Middleton, W. J. (1975). New fluorinating reagents.[5] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational reference for DAST chemistry).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for difluoromethyl bioisosterism).
Sources
- 1. Site Index - Chemtarget Technologies Co., Ltd. [dgtbcb.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. 454-73-9|3-Fluoro-5-nitro-1-trifluoromethylbenzene|BLD Pharm [bldpharm.com]
- 5. data.epo.org [data.epo.org]
